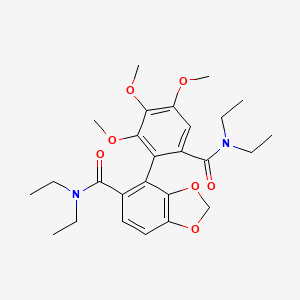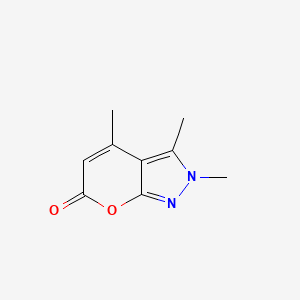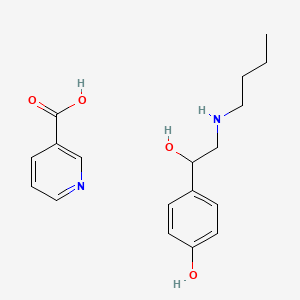
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is a chemical compound with the molecular formula C11H9N3OS.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate typically involves the reaction of quinazoline derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide, followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Quinazoline: A parent compound with a similar core structure.
Quinoline: Another heterocyclic compound with related biological activities.
Indole: A structurally similar compound with diverse biological applications.
Uniqueness: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is unique due to its specific substitution pattern and the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
特性
CAS番号 |
6327-41-9 |
|---|---|
分子式 |
C11H9N3OS |
分子量 |
231.28 g/mol |
IUPAC名 |
(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C11H9N3OS/c1-8-9-4-2-3-5-10(9)13-11(14(8)15)6-16-7-12/h2-5H,6H2,1H3 |
InChIキー |
HODITGRKQBVCSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)




![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)





